![molecular formula C19H23FN4OS B2891203 2-Ethyl-5-((2-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887218-78-2](/img/structure/B2891203.png)
2-Ethyl-5-((2-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
The compound “2-Ethyl-5-((2-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule that contains several functional groups and rings, including a thiazolo[3,2-b][1,2,4]triazol ring, a fluorophenyl group, and a methylpiperidin group .
Molecular Structure Analysis
The molecular formula of this compound is C19H23FN4OS, with an average mass of 374.475 Da and a monoisotopic mass of 374.157654 Da .Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing thiazolo and triazole moieties, similar in structural complexity to the compound . These molecules exhibited antimicrobial, antilipase, and antiurease activities, highlighting the potential of such compounds in the development of new therapeutic agents (Başoğlu et al., 2013).
Structural Determination via Synchrotron X-Ray Powder Diffraction
Gündoğdu et al. (2017) detailed the structural determination of two structural analogs utilizing synchrotron X-ray powder diffraction, showcasing the importance of precise structural analysis in understanding the chemical and biological properties of such compounds (Gündoğdu et al., 2017).
Protective Effects Against Oxidative Stress
Aktay et al. (2005) investigated the protective effects of thiazolo-triazole compounds against ethanol-induced oxidative stress in mice, demonstrating the potential antioxidative properties of compounds within this chemical class (Aktay et al., 2005).
properties
IUPAC Name |
2-ethyl-5-[(2-fluorophenyl)-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4OS/c1-3-15-21-19-24(22-15)18(25)17(26-19)16(13-8-4-5-9-14(13)20)23-10-6-7-12(2)11-23/h4-5,8-9,12,16,25H,3,6-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCTYSFMSVVDKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCCC(C4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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